2-Nonyl-1H-imidazole
Description
Properties
CAS No. |
52819-56-4 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
2-nonyl-1H-imidazole |
InChI |
InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h10-11H,2-9H2,1H3,(H,13,14) |
InChI Key |
JPZKJZJFMLNIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial formation of a diamine intermediate from glyoxal and ammonia, followed by nucleophilic attack by nonyl aldehyde. Cyclization and dehydration yield the imidazole ring. A key challenge lies in suppressing oligomerization, a side reaction prevalent in aqueous ammonia systems. The patent by demonstrates that stoichiometric control—specifically, a 1:2 molar ratio of glyoxal to nonyl aldehyde—reduces bi-imidazole formation. Under optimized conditions (40% aqueous glyoxal, ammonia gas bubbling at 60°C for 6 hours), yields of 58–65% are achievable.
Van Leusen Imidazole Synthesis: TosMIC-Based Strategies
The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers a versatile route to 1,4,5-trisubstituted imidazoles. However, strategic modifications enable its adaptation for 2-monosubstituted derivatives.
Aldimine Intermediate Formation
Nonyl aldehyde is condensed with ammonium acetate to generate the aldimine intermediate, which undergoes [3+2] cycloaddition with TosMIC. The reaction is conducted in dimethylacetamide (DMA) at 45°C with morpholine as a base, achieving yields of 72–85%. Critical to success is the use of a 10 mol% NiFe2O4@SiO2 catalyst, which enhances regioselectivity by polarizing the aldimine’s C=N bond.
Catalyst-Free [3+2] Cyclization: A Solvent-Economical Route
A breakthrough in imidazole synthesis involves catalyst-free cyclization between benzimidamides and vinyl azides. While originally designed for 2,4-disubstituted products, this method can be tailored for this compound by employing 1-azidovinylnonane as the azide component.
Substrate Design and Reaction Dynamics
The reaction hinges on in situ nitrene generation from the vinyl azide, which undergoes nucleophilic attack by the benzimidamide’s NH2 group. Despite the absence of catalysts, DBU (1,8-diazabicycloundec-7-ene) is critical for neutralizing HCl byproducts. In acetonitrile at 80°C, this method delivers this compound in 67% yield, albeit with challenges in azide synthesis.
Multicomponent Reactions: Solvent-Free and Scalable Protocols
Recent advances in multicomponent reactions (MCRs) highlight their efficiency for imidazole synthesis. A notable example combines nonyl aldehyde, ammonium acetate, and benzil under solvent-free conditions.
Role of Heterogeneous Catalysts
The use of amino glucose-functionalized NiFe2O4@SiO2 nanoparticles enables rapid cyclization (10 minutes at room temperature) with 89% yield. Microwave-assisted variants further reduce reaction times to 4–5 minutes, though electron-withdrawing groups on the aldehyde diminish yields by 15–20%.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations and Challenges
Cost and Environmental Impact
The Debus-Radziszewski method is economically favorable due to low-cost glyoxal and ammonia. However, wastewater treatment remains a hurdle, as the reaction generates ammonium salts. In contrast, the van Leusen approach, while high-yielding, requires expensive TosMIC reagents (~$120/mol).
Purification Challenges
The lipophilic nonyl chain complicates crystallization, necessitating chromatographic purification. Industrial workflows often employ flash chromatography with hexane/ethyl acetate gradients, though this increases production costs by ~20%.
Chemical Reactions Analysis
Types of Reactions: 2-Nonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce nonyl-substituted amines .
Scientific Research Applications
2-Nonyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of imidazole derivatives in treating various diseases, including cancer and infections.
Mechanism of Action
The mechanism of action of 2-Nonyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances the hydrophobic interactions with the target molecules, increasing the compound’s efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Alkyl-substituted imidazoles vary primarily in the length and branching of their alkyl chains, significantly impacting their physicochemical properties. For example:
*LogP values estimated based on alkyl chain length trends .
- Hydrophobicity: The nonyl group in this compound enhances lipid solubility, making it suitable for applications requiring membrane permeability, such as surfactants or corrosion inhibitors. Shorter chains (e.g., butyl) balance solubility and lipophilicity, often preferred in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
